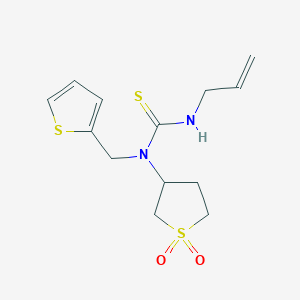

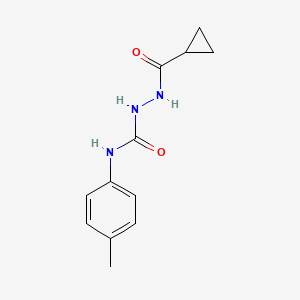

![molecular formula C14H10N4O3S2 B4231754 N-1,3-benzothiazol-2-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4231754.png)

N-1,3-benzothiazol-2-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide

説明

“N-1,3-benzothiazol-2-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide” is a chemical compound. It is a white solid .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-1,3-benzothiazol-2-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The precipitate obtained was filtered and washed thrice with diethyl ether to obtain the desired product .Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-1,3-benzothiazol-2-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide” are complex and involve multiple steps . The 1H NMR (500 MHz, DMSO) δ 11.42 (s, 1H), 8.16−8.06 (m, 3H), 8.02 (m, J = 8.1, 1.2, 0.6 Hz, 1H), 7.80 (d, J = 8.8 Hz, 2H), 7.52 (m, J = 8.3, 7.2, 1.3 Hz, 1H), 7.43 (m, J = 8.3, 7.2, provides insights into the chemical reactions involved .科学的研究の応用

Early Discovery Research

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the early stages of scientific research, where its properties and potential applications are explored .

Anti-tubercular Compounds

Benzothiazole based compounds, including N-1,3-benzothiazol-2-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide, have been synthesized and studied for their anti-tubercular activity . These compounds have shown promising results against M. tuberculosis .

Ligands for Metal Extraction

Some benzothiazole compounds have been reported as potential ligands for metal extraction . This application is based on the ability of these compounds to form complexes with various metals .

Optical Materials

Benzothiazole compounds have potential applications as optical materials . Their unique chemical structure can interact with light in specific ways, making them useful in the development of optical devices .

Fibroblast Growth Factor Antagonists

These compounds have been studied for their potential biological uses, such as acting as fibroblast growth factor antagonists . This could have implications in the field of cell biology and tissue engineering .

Autotaxin Inhibitors

Benzothiazole compounds have been studied as potential autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in various diseases, including cancer .

Inhibitors of Wnt Antagonist DKK and Cytosolic Phospholipase A2α

These compounds have also been studied as potential inhibitors of Wnt antagonist DKK and cytosolic phospholipase A2α . These proteins play crucial roles in various biological processes and diseases .

Inhibition of Protein Aggregation

Some benzothiazole derivatives have shown potential in mitigating protein aggregation . This could be particularly useful in the treatment of diseases characterized by protein misfolding and aggregation, such as Alzheimer’s disease .

作用機序

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity and have shown promising results againstM. tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth ofM. tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been shown to have an impact on the growth ofM. tuberculosis, suggesting they may affect pathways related to bacterial growth and replication .

Result of Action

Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis, suggesting they may have bactericidal or bacteriostatic effects .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzothiazole derivatives .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(5-nitropyridin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S2/c19-12(8-22-13-6-5-9(7-15-13)18(20)21)17-14-16-10-3-1-2-4-11(10)23-14/h1-7H,8H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPCFGDUVCRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-{1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxo-4-imidazolidinyl}acetamide](/img/structure/B4231675.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4231694.png)

![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4231742.png)

![3-{[({5-[2-(4-fluorophenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5-nitrobenzoic acid](/img/structure/B4231746.png)

![tert-butyl 4-[3-{[(4-fluorophenyl)amino]carbonyl}-1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-piperidinecarboxylate](/img/structure/B4231748.png)

![methyl 4-chloro-3-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4231752.png)

![2-[3-(4-benzyl-1-piperazinyl)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4231757.png)

![N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4231758.png)

![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(3,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4231764.png)